Actinopyrone C

Description

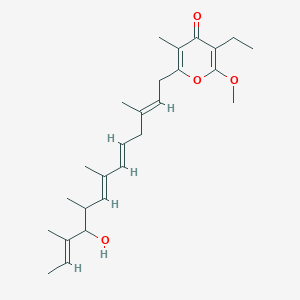

Structure

3D Structure

Properties

CAS No. |

101359-70-0 |

|---|---|

Molecular Formula |

C26H38O4 |

Molecular Weight |

414.6 g/mol |

IUPAC Name |

5-ethyl-2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-6-methoxy-3-methylpyran-4-one |

InChI |

InChI=1S/C26H38O4/c1-9-19(5)24(27)20(6)16-18(4)13-11-12-17(3)14-15-23-21(7)25(28)22(10-2)26(29-8)30-23/h9,11,13-14,16,20,24,27H,10,12,15H2,1-8H3/b13-11+,17-14+,18-16+,19-9+ |

InChI Key |

KARZXNDNDLSNJC-NFDXLUQOSA-N |

SMILES |

CCC1=C(OC(=C(C1=O)C)CC=C(C)CC=CC(=CC(C)C(C(=CC)C)O)C)OC |

Isomeric SMILES |

CCC1=C(OC(=C(C1=O)C)C/C=C(\C)/C/C=C/C(=C/C(C)C(/C(=C/C)/C)O)/C)OC |

Canonical SMILES |

CCC1=C(OC(=C(C1=O)C)CC=C(C)CC=CC(=CC(C)C(C(=CC)C)O)C)OC |

Synonyms |

actinopyrone C |

Origin of Product |

United States |

Foundational & Exploratory

Actinopyrone C: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of Actinopyrone C, a member of the pyrone class of natural products. This document details the producing microorganisms, fermentation and isolation protocols, and biological activities, presenting quantitative data in structured tables and illustrating key experimental workflows using diagrams.

Discovery of this compound

This compound was first reported in 1986 as a new physiologically active substance isolated from a strain of Streptomyces.[1] This initial work, which also described the related compounds Actinopyrone A and B, identified the producing organism as Streptomyces pactum S12538.[2] The discovery was the result of a screening program aimed at identifying novel bioactive compounds from actinomycetes, a phylum of bacteria well-known for their prolific production of secondary metabolites.[3]

More recent discoveries have expanded the family of actinopyrones, with new derivatives being isolated from various Streptomyces species, including those from unique environments such as deep-sea hydrothermal vents.[4][5] For instance, Streptomyces sp. SCSIO ZS0520, derived from a deep-sea hydrothermal vent, was found to produce new actinopyrone derivatives.[4][5] Another example is the isolation of Actinopyrone D from Streptomyces sp. RAG92.[6] These findings highlight the diverse microbial sources of this class of compounds.

Fermentation and Production

The production of this compound is achieved through the fermentation of the producing Streptomyces strain. While specific media compositions and fermentation parameters can vary between different strains and research groups, a general workflow can be outlined.

General Fermentation Workflow

The following diagram illustrates a typical workflow for the fermentation of Streptomyces to produce actinopyrones.

References

- 1. Actinopyrones A, B and C, new physiologically active substances. I. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Actinopyrones A, B and C, new physiologically active substances. II. Physico-chemical properties and chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery, Structure Correction, and Biosynthesis of Actinopyrones, Cytotoxic Polyketides from the Deep-Sea Hydrothermal-Vent-Derived Streptomyces sp. SCSIO ZS0520 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Actinopyrone D, a new downregulator of the molecular chaperone GRP78 from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Actinopyrone C Producing Organism Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actinopyrone C, a polyketide metabolite produced by select species of the genus Streptomyces, has garnered interest for its diverse biological activities, including coronary vasodilating, antimicrobial, and cytotoxic properties. This document provides a comprehensive technical overview of this compound, its primary producing organism Streptomyces pactum, and other identified Streptomyces strains. It details the biosynthetic pathway, outlines protocols for fermentation, extraction, and purification, and discusses the regulatory mechanisms that may govern its production. This guide is intended to serve as a foundational resource for researchers engaged in the discovery, development, and optimization of this compound and related compounds.

Introduction to this compound and Producing Organisms

Actinopyrones A, B, and C were first identified as novel physiologically active substances produced by a strain of Streptomyces.[1] These compounds exhibit coronary vasodilating activities and weak antimicrobial effects against certain Gram-positive bacteria and dermatophytes.[1] this compound is structurally a sesquiterpenoid.[2] The producing organisms are primarily strains of Streptomyces pactum, though other Streptomyces species, including some isolated from deep-sea hydrothermal vents and marine sediments, have also been found to produce actinopyrones.[3][4][5]

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₈O₄ | [2] |

| Molecular Weight | 414.6 g/mol | [2] |

| IUPAC Name | 5-ethyl-2-[(2E,5E,7E,9R,10S,11Z)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-6-methoxy-3-methylpyran-4-one | [2] |

| Class | Sesquiterpenoid | [2] |

Table 1: Chemical and Physical Properties of this compound.

Biological Activity of Actinopyrones

Actinopyrones have demonstrated a range of biological activities, making them attractive candidates for further investigation in drug development. A summary of reported activities is provided in Table 2.

| Biological Activity | Compound(s) | Target(s)/Effect | Reference(s) |

| Coronary Vasodilation | Actinopyrones A, B, C | - | [1] |

| Weak Antimicrobial | Actinopyrones A, B, C | Gram-positive bacteria, dermatophytes | [1] |

| Cytotoxicity | PM050511 (an actinopyrone analogue) | Six human cancer cell lines (IC₅₀: 0.26–2.22 μM) | [6] |

| Downregulation of GRP78 | Actinopyrone D | Inhibits GRP78 protein expression, induces cell death under ER stress | [7] |

| Antitumor | PM050511, PM060431 | Strong cytotoxicity against three human tumor cell lines (submicromolar GI₅₀) | [8] |

| Inhibition of Mitogenic Signaling | PM050463 | Inhibitor of EGFR-MAPK-AP1-mediated signaling (subnanomolar activity) | [8] |

Table 2: Summary of the Biological Activities of Actinopyrones.

Biosynthesis of this compound

The biosynthesis of actinopyrones is attributed to a Type I polyketide synthase (PKS) gene cluster. In Streptomyces sp. SCSIO ZS0520, the biosynthetic gene cluster responsible for actinopyrone production has been designated as atpn.[5] A proposed biosynthetic pathway for actinopyrones involves the assembly of a polyketide chain followed by cyclization and subsequent tailoring reactions.

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for the cultivation of Streptomyces, and the extraction, purification, and analysis of this compound. These protocols are based on established methods for Streptomyces secondary metabolite production.

Fermentation of Streptomyces for this compound Production

Objective: To cultivate Streptomyces species under conditions optimized for the production of this compound.

Materials:

-

Streptomyces pactum or other producing strain

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., Starch Casein Broth or a modified RA medium)[5][9]

-

Erlenmeyer flasks (baffled)

-

Shaking incubator

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

Aseptically transfer a loopful of Streptomyces spores or mycelia from a stock culture to a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium.

-

Incubate the flask at 28-30°C on a rotary shaker at 180-200 rpm for 2-4 days, or until sufficient growth is achieved.[9]

-

-

Production Culture:

-

Inoculate a 1 L Erlenmeyer flask containing 200 mL of production medium with 5-10% (v/v) of the seed culture.

-

Incubate the production culture at 28-30°C on a rotary shaker at 180-200 rpm for 7-10 days.[9] Optimal production of a related compound, pactamycin, by S. pactum was achieved at 32°C.[10][11]

-

Monitor the fermentation broth periodically for pH, cell growth (optical density or dry cell weight), and this compound production (via HPLC analysis of small samples).

-

References

- 1. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulatory Genes as Beacons for Discovery and Prioritization of Biosynthetic Gene Clusters in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulatory Genes as Beacons for Discovery and Prioritization of Biosynthetic Gene Clusters in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of media and temperature for enhanced antimicrobial production by bacteria associated with Rhabditis sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Antimicrobial Activity and Identification of the Biosynthetic Gene Cluster of X-14952B From Streptomyces sp. 135 [frontiersin.org]

- 8. Discovery of C-Glycosylpyranonaphthoquinones in Streptomyces sp. MBT76 by a Combined NMR-Based Metabolomics and Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pactamycin Production by Streptomyces pactum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pactamycin production by Streptomyces pactum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Actinopyrone C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Actinopyrone C, a polyketide with potential therapeutic applications. The information presented is curated from bioinformatics analysis of the producing organism, Streptomyces sp. SCSIO ZS0520, and is supplemented with detailed experimental protocols to facilitate further research and validation of the proposed pathway.

Core Biosynthetic Pathway of Actinopyrones

The biosynthesis of actinopyrones, including this compound, is proposed to originate from a type I polyketide synthase (PKS) pathway. The biosynthetic gene cluster (BGC) responsible for actinopyrone production in Streptomyces sp. SCSIO ZS0520 has been designated as 'atpn' (Cluster 10 in the organism's genome).[1] Bioinformatic analysis of this cluster suggests a modular organization typical of type I PKS systems, where a series of enzymatic domains work in a coordinated fashion to assemble the polyketide backbone from simple acyl-CoA precursors.

The proposed pathway involves the loading of an initial starter unit and subsequent elongation with extender units, followed by tailoring reactions to yield the final actinopyrone structures. While the precise enzymatic steps for this compound are inferred from the gene cluster analysis, the general scheme points towards a canonical polyketide assembly line.

Signaling Pathway Diagram

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data

While specific quantitative data on the biosynthesis of this compound is limited in the current literature, the cytotoxic activities of related actinopyrone compounds have been evaluated. The following table summarizes the reported 50% inhibitory concentration (IC50) values against various human cancer cell lines.

| Compound | HCT-116 (Colon) | NCI-H460 (Lung) | A549 (Lung) | MCF-7 (Breast) | K562 (Leukemia) | PC-3 (Prostate) |

| PM050511 (6) | 0.26 µM | 0.35 µM | 0.44 µM | 2.22 µM | 0.53 µM | 1.11 µM |

Data extracted from Zhang et al., 2021.[2][3][4][5]

Experimental Protocols

The following protocols are detailed methodologies for key experiments that can be employed to validate and further elucidate the biosynthetic pathway of this compound. These are based on established techniques for studying natural product biosynthesis in Streptomyces.

Gene Knockout of Putative Biosynthetic Genes via CRISPR-Cas9

This protocol describes the targeted deletion of a gene within the atpn cluster to confirm its role in actinopyrone biosynthesis.

Workflow Overview:

Caption: Workflow for CRISPR-Cas9 mediated gene knockout.

Detailed Methodology:

-

Design of gRNA and Homology Arms:

-

Design a specific guide RNA (gRNA) targeting the gene of interest within the atpn cluster using a suitable online tool.

-

Design primers to amplify approximately 1.5-2.0 kb regions flanking the target gene (homology arms) from Streptomyces sp. SCSIO ZS0520 genomic DNA.

-

-

Construction of the CRISPR-Cas9 Editing Plasmid:

-

Synthesize and anneal oligonucleotides for the designed gRNA.

-

Clone the annealed gRNA into a suitable Streptomyces CRISPR-Cas9 vector (e.g., pCRISPomyces-2) via Golden Gate assembly.

-

Amplify the upstream and downstream homology arms using high-fidelity PCR.

-

Linearize the gRNA-containing plasmid with a suitable restriction enzyme (e.g., XbaI).

-

Assemble the homology arms into the linearized vector using Gibson Assembly.

-

-

Transformation and Conjugation:

-

Transform the final construct into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

-

Perform intergeneric conjugation between the transformed E. coli and Streptomyces sp. SCSIO ZS0520. Plate the conjugation mixture on a medium that supports the growth of Streptomyces and selects for exconjugants (e.g., MS agar with appropriate antibiotics).

-

-

Screening and Verification:

-

Select colonies that exhibit the expected phenotype (e.g., loss of apramycin resistance and kanamycin sensitivity for pCRISPomyces-2).

-

Verify the gene deletion by colony PCR using primers flanking the target gene and internal primers.

-

Confirm the deletion by Sanger sequencing of the PCR product.

-

-

Metabolite Analysis:

-

Cultivate the wild-type and mutant strains under production conditions.

-

Extract the secondary metabolites from the culture broth and mycelium.

-

Analyze the extracts by HPLC and LC-MS to compare the metabolite profiles and confirm the absence of actinopyrones in the mutant.

-

Heterologous Expression of the atpn Biosynthetic Gene Cluster

This protocol outlines the expression of the entire atpn BGC in a heterologous Streptomyces host to confirm its role in actinopyrone production and potentially improve yields.

Workflow Overview:

Caption: Workflow for heterologous expression of a BGC.

Detailed Methodology:

-

Cloning the atpn BGC:

-

Utilize a capture vector system (e.g., pCAP01) and Transformation-Associated Recombination (TAR) cloning in yeast to clone the entire atpn BGC from the genomic DNA of Streptomyces sp. SCSIO ZS0520.

-

-

Transfer to a Heterologous Host:

-

Transfer the captured BGC into a suitable heterologous Streptomyces host (e.g., S. coelicolor M1152 or S. albus J1074), which are known for their efficient expression of foreign BGCs and have a clean background of secondary metabolites. This is typically achieved through conjugation.

-

-

Fermentation and Analysis:

-

Cultivate the heterologous host containing the atpn BGC under various fermentation conditions to optimize the production of actinopyrones.

-

Extract and analyze the metabolites using HPLC and LC-MS/MS to confirm the production of this compound and other related compounds.

-

In Vitro Reconstitution and Enzymatic Assays

This protocol describes the in vitro characterization of a key enzyme from the atpn cluster, such as a specific PKS module, to understand its substrate specificity and catalytic function.

Workflow Overview:

Caption: Workflow for in vitro enzyme characterization.

Detailed Methodology:

-

Cloning, Expression, and Purification:

-

Clone the gene encoding the target PKS module or tailoring enzyme from the atpn cluster into an E. coli expression vector.

-

Overexpress the protein in a suitable E. coli strain (e.g., BL21(DE3)).

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

-

In Vitro Assay:

-

For a PKS module, set up a reaction mixture containing the purified enzyme, the acyl carrier protein (ACP), a phosphopantetheinyl transferase (to convert apo-ACP to holo-ACP), the appropriate starter and extender units (e.g., acetyl-CoA and malonyl-CoA), and necessary cofactors (e.g., NADPH).

-

Incubate the reaction at an optimal temperature.

-

-

Product Analysis:

-

Quench the reaction and extract the products.

-

Analyze the reaction products by LC-MS to identify the synthesized polyketide intermediate. This will provide direct evidence for the function of the characterized enzyme.

-

This in-depth guide serves as a foundational resource for the scientific community to advance the understanding and potential application of this compound. The provided protocols offer a roadmap for the experimental validation of the bioinformatically proposed biosynthetic pathway, paving the way for future bioengineering and drug development efforts.

References

- 1. Secondary Metabolites and Biosynthetic Gene Clusters Analysis of Deep-Sea Hydrothermal Vent-Derived Streptomyces sp. SCSIO ZS0520 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, Structure Correction, and Biosynthesis of Actinopyrones, Cytotoxic Polyketides from the Deep-Sea Hydrothermal-Vent-Derived Streptomyces sp. SCSIO ZS0520 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Collection - Discovery, Structure Correction, and Biosynthesis of Actinopyrones, Cytotoxic Polyketides from the Deep-Sea Hydrothermal-Vent-Derived Streptomyces sp. SCSIO ZS0520 - Journal of Natural Products - Figshare [figshare.com]

An In-depth Technical Guide to the Actinopyrone C Natural Product Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

The actinopyrone natural product family, a class of polyketides primarily isolated from Streptomyces species, has garnered significant interest within the scientific community due to its diverse biological activities. Initially recognized for their coronary vasodilating and weak antimicrobial properties, recent discoveries have unveiled potent cytotoxic effects against various human cancer cell lines, positioning them as promising candidates for novel drug development. This technical guide provides a comprehensive overview of the actinopyrone C family, including its discovery, biosynthesis, biological activity with a focus on cytotoxicity, and key experimental methodologies.

Discovery and Structure

Actinopyrones A, B, and C were first isolated from a strain of Streptomyces.[1] Subsequent research has led to the discovery of additional analogues, including actinopyrones D, E, and G, from deep-sea hydrothermal vent-derived Streptomyces sp. SCSIO ZS0520.[2][3] The core structure of the actinopyrones features a γ-pyrone ring, a common scaffold in various bioactive natural products.[4] Structural elucidation of these complex molecules has been achieved through extensive spectroscopic analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[3] Notably, recent studies have led to the correction of the absolute configurations of some previously reported actinopyrone analogues.[2][3]

Biological Activity and Cytotoxicity

The actinopyrone family exhibits a range of biological activities. While initial studies reported modest antimicrobial and coronary vasodilating effects,[1] subsequent investigations have highlighted their significant cytotoxic potential. In particular, certain actinopyrone analogues have demonstrated potent activity against a panel of human cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for various actinopyrone analogues against different human cancer cell lines. This data provides a basis for comparing the cytotoxic potency of these compounds and identifying promising candidates for further investigation.

| Compound | Cell Line | IC50 (µM) | Reference |

| PM050511 (analogue) | SF-268 (CNS cancer) | 0.26 | [2][3] |

| NCI-H460 (Large-cell lung cancer) | 0.35 | [2][3] | |

| A549 (Lung adenocarcinoma) | 2.22 | [2][3] | |

| MCF-7 (Breast adenocarcinoma) | 0.43 | [2][3] | |

| HepG2 (Hepatocellular carcinoma) | 0.58 | [2][3] | |

| HT-29 (Colon adenocarcinoma) | 0.76 | [2][3] |

Mechanism of Action: Downregulation of GRP78

A key mechanism of action for at least one member of the actinopyrone family, Actinopyrone D, involves the downregulation of the molecular chaperone GRP78 (Glucose-Regulated Protein 78).[5] GRP78 is a master regulator of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). By downregulating GRP78, Actinopyrone D can induce ER stress and subsequently trigger apoptosis (programmed cell death) in cancer cells.

Signaling Pathway of GRP78-Mediated ER Stress

The following diagram illustrates the central role of GRP78 in regulating the UPR and how its downregulation by Actinopyrone D can lead to apoptosis. Under normal conditions, GRP78 binds to and keeps inactive three key ER stress sensors: PERK, IRE1, and ATF6. Upon ER stress, GRP78 dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades aimed at restoring ER homeostasis. However, sustained ER stress, as induced by the downregulation of GRP78, overwhelms these adaptive mechanisms and shifts the cellular response towards apoptosis.

Caption: Downregulation of GRP78 by Actinopyrone D disrupts ER homeostasis, leading to apoptosis.

Biosynthesis

The biosynthesis of actinopyrones proceeds through a type I polyketide synthase (PKS) pathway. The biosynthetic gene cluster responsible for actinopyrone production, designated as 'atpn', has been identified in Streptomyces sp. SCSIO ZS0520.[2] Bioinformatic analysis of this gene cluster has allowed for the proposal of a likely biosynthetic pathway.

Proposed Biosynthetic Pathway Workflow

The following diagram outlines the proposed workflow for the biosynthesis of the actinopyrone core structure, starting from the loading of the starter unit onto the acyl carrier protein (ACP) and proceeding through successive elongation and modification steps catalyzed by the various domains of the PKS.

Caption: Proposed workflow for the biosynthesis of the actinopyrone core via a Type I PKS.

Experimental Protocols

Isolation and Purification of Actinopyrones from Streptomyces sp.

The following is a generalized protocol for the isolation and purification of actinopyrones based on common methodologies for secondary metabolite extraction from Streptomyces. Specific details may vary depending on the particular strain and target compound.

1. Fermentation:

-

Inoculate a suitable production medium with a seed culture of the Streptomyces strain.

-

Incubate the culture under optimal conditions (e.g., temperature, shaking speed, duration) to promote secondary metabolite production.

2. Extraction:

-

Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

-

Extract the mycelial cake and the supernatant separately with an organic solvent such as ethyl acetate or butanol.

-

Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

-

Subject the crude extract to a series of chromatographic steps to isolate the actinopyrone compounds.

-

Initial Fractionation: Use vacuum liquid chromatography (VLC) or column chromatography over silica gel with a stepwise gradient of solvents (e.g., hexane, ethyl acetate, methanol) to obtain fractions of increasing polarity.

-

Fine Purification: Further purify the fractions containing the target compounds using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and solvent system. Monitor the separation by UV absorbance.

4. Structure Elucidation:

-

Characterize the purified compounds using spectroscopic methods:

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition using HR-ESI-MS.

-

Nuclear Magnetic Resonance (NMR): Elucidate the chemical structure using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

-

Total Synthesis of Actinopyrone A

While a total synthesis for this compound has not been reported, the total synthesis of Actinopyrone A has been achieved. The following is a summary of the key steps involved in a reported synthesis. For detailed experimental procedures, please refer to the original publication.

A reported total synthesis of Actinopyrone A was accomplished in nine steps starting from a silyl dienol ether.[6] Key reactions in this synthesis include:

-

A stereoselective vinylogous anti-aldol reaction.

-

Coupling of the resulting fragment with a sulfone and a phosphonate species to construct a vinylpyrone compound.

-

Reductive de-conjugation to yield Actinopyrone A.

The absolute stereochemistry of the synthesized Actinopyrone A was determined to be 14R, 15R.[6]

Experimental Workflow for Synthesis and Evaluation

The diagram below illustrates a general workflow for the chemical synthesis of actinopyrone analogues and their subsequent biological evaluation.

Caption: General workflow for the synthesis and biological evaluation of actinopyrone analogues.

Conclusion and Future Perspectives

The this compound natural product family represents a promising class of compounds with significant potential for the development of novel anticancer therapeutics. The potent cytotoxicity of certain analogues, coupled with an emerging understanding of their mechanism of action involving the downregulation of the key molecular chaperone GRP78, provides a strong foundation for further research. Future efforts should focus on the total synthesis of this compound and a wider range of analogues to enable comprehensive structure-activity relationship studies. A more detailed elucidation of the biosynthetic pathway will open avenues for biosynthetic engineering to produce novel derivatives. Furthermore, a deeper investigation into the molecular interactions between actinopyrones and their cellular targets will be crucial for optimizing their therapeutic potential and advancing them through the drug discovery pipeline.

References

- 1. Unveiling the dark side of glucose-regulated protein 78 (GRP78) in cancers and other human pathology: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Secondary Metabolites and Biosynthetic Gene Clusters Analysis of Deep-Sea Hydrothermal Vent-Derived Streptomyces sp. SCSIO ZS0520 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural compounds in the regulation of proteostatic pathways: An invincible artillery against stress, ageing, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First Total Synthesis of Topopyrone C [air.unimi.it]

- 5. Actinopyrone D, a new downregulator of the molecular chaperone GRP78 from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total synthesis of an anti-Helicobacter pylori agent, actinopyrone A - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Actinopyrone C

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Actinopyrone C is a polyketide natural product isolated from Streptomyces pactum.[1] It belongs to a class of γ-pyrone-containing compounds known as actinopyrones. Initial studies have demonstrated that this compound possesses coronary vasodilating and weak antimicrobial properties.[1] However, detailed mechanistic insights, specific signaling pathways, and comprehensive quantitative bioactivity data for this compound remain largely unelucidated in publicly available literature. This guide synthesizes the existing knowledge on this compound and related actinopyrones to provide a comprehensive overview for research and development purposes. Due to the limited specific data on this compound, this document incorporates information from closely related analogs, namely Actinopyrone A and D, to provide a broader context of the potential biological activities and mechanisms of this compound class.

Overview of Biological Activities

This compound was first described in 1986 as a new physiologically active substance with two primary biological effects: coronary vasodilation and weak antimicrobial activity against some Gram-positive bacteria and dermatophytes.[1] More recent research has also identified this compound, along with the known Actinopyrone A, in a screening for novel anthelmintic compounds from a soil-derived Streptomyces sp.[2][3]

While the specific mechanisms of action for this compound have not been extensively studied, research on related actinopyrones provides valuable insights into the potential pathways and activities of this class of molecules. For instance, Actinopyrone A has been found to exhibit potent and selective activity against Helicobacter pylori, the primary causative agent of peptic ulcer disease. In contrast, Actinopyrone D has been identified as a downregulator of the molecular chaperone GRP78, leading to induced cell death under conditions of endoplasmic reticulum stress.[4]

Quantitative Bioactivity Data

| Compound | Biological Activity | Assay | Result | Organism/Cell Line | Reference |

| Actinopyrone A | Antimicrobial | Minimum Inhibitory Concentration (MIC) | 0.0001 µg/mL | Helicobacter pylori | |

| Actinopyrone D | Cytotoxicity | IC50 | Not specified | HT1080 human fibrosarcoma | [4] |

| PM050511 (Actinopyrone analogue) | Cytotoxicity | IC50 | 0.26–2.22 μM | Six human cell lines | |

| Goondapyrone A (related γ-pyrone) | Anthelmintic | EC50 (motility) | 0.05 μM | Dirofilaria immitis mf | [3] |

| Goondapyrone A (related γ-pyrone) | Anthelmintic | EC50 (larval development) | 0.58 μM | Haemonchus contortus L1–L3 | [3] |

Potential Mechanisms of Action and Signaling Pathways

Coronary Vasodilation

The precise signaling pathway for this compound-induced coronary vasodilation has not been elucidated. However, vasodilation is generally mediated by an increase in intracellular cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells. This can be triggered by various upstream signals, most notably the nitric oxide (NO) pathway. It is plausible that this compound may directly or indirectly influence this pathway.

Below is a generalized diagram illustrating a potential signaling cascade for vasodilation that may be relevant to the activity of this compound.

References

- 1. Actinopyrones A, B and C, new physiologically active substances. I. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Goondapyrones A–J: Polyketide α and γ Pyrone Anthelmintics from an Australian Soil-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Actinopyrone D, a new downregulator of the molecular chaperone GRP78 from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Mechanism of Action of Actinopyrone C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinopyrone C is a member of the actinopyrone family of natural products isolated from Streptomyces species. While the precise mechanism of action for this compound remains to be fully elucidated, research into its analogs, particularly Actinopyrone A and D, has provided valuable insights into the potential biological activities and molecular targets of this class of compounds. This technical guide synthesizes the current understanding of the actinopyrones, with a focus on the potential mechanisms of action relevant to this compound, to support further research and drug development efforts.

Core Biological Activities

Initial studies have characterized this compound, alongside its structural relatives Actinopyrone A and B, as possessing coronary vasodilating and weak antimicrobial properties.[1] More recent investigations into the broader actinopyrone class have revealed a range of biological effects, suggesting that these compounds may have therapeutic potential in various domains.

Quantitative Biological Data

Quantitative data on the specific mechanism of action of this compound is not currently available in the public domain. However, data from studies on its close analogs, Actinopyrone A and D, offer a preliminary understanding of the potency and spectrum of activity of this compound class.

| Compound | Biological Activity | Assay | Result | Reference |

| Actinopyrone A | Anti-Helicobacter pylori | Minimum Inhibitory Concentration (MIC) | 0.0001 µg/mL | Bioaustralis Fine Chemicals |

| Actinopyrone D | Downregulation of GRP78 Promoter Activity | Luciferase Reporter Assay (in HT1080 cells) | Dose-dependent inhibition | The Journal of Antibiotics (2014) 67, 613–616 |

Potential Mechanism of Action: Insights from Actinopyrone D

A significant breakthrough in understanding the potential mechanism of action of this class of compounds comes from the study of Actinopyrone D. Research has demonstrated that Actinopyrone D is a downregulator of the 78 kDa glucose-regulated protein (GRP78), also known as BiP, a key molecular chaperone involved in the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.

Downregulation of GRP78 by Actinopyrone D was shown to inhibit the expression of a luciferase reporter gene under the control of the GRP78 promoter in a dose-dependent manner.[1] Furthermore, this activity was associated with the induction of cell death under conditions of ER stress. This suggests that actinopyrones may exert cytotoxic effects on cancer cells, which often exhibit elevated levels of GRP78 to survive ER stress.

Proposed Signaling Pathway for Actinopyrone D

The following diagram illustrates the proposed mechanism of action for Actinopyrone D, which may serve as a model for investigating the activity of this compound.

Caption: Proposed mechanism of Actinopyrone D leading to cell death.

Experimental Protocols

Detailed experimental protocols for elucidating the mechanism of action of this compound have not been published. However, the methodologies employed in the study of Actinopyrone D provide a robust framework for future investigations.

GRP78 Promoter Activity Assay (Luciferase Reporter Assay)

This assay is designed to quantify the effect of a compound on the transcriptional activity of the GRP78 promoter.

1. Cell Culture and Transfection:

-

Human fibrosarcoma cells (HT1080) are cultured in appropriate media.

-

Cells are transiently transfected with a luciferase reporter plasmid containing the GRP78 promoter using a suitable transfection reagent. A control plasmid (e.g., a promoterless luciferase vector) should be used in parallel.

2. Compound Treatment:

-

Following transfection, cells are treated with varying concentrations of this compound (or the compound of interest).

-

A vehicle control (e.g., DMSO) is run in parallel.

-

To induce ER stress and GRP78 promoter activity, cells can be treated with an agent like 2-deoxyglucose.

3. Luciferase Activity Measurement:

-

After a defined incubation period, cells are lysed.

-

Luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay reagent kit.

-

Results are typically normalized to total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

Western Blot for GRP78 Protein Expression

This method is used to determine the effect of a compound on the protein levels of GRP78.

1. Cell Culture and Treatment:

-

Cells are cultured and treated with the test compound as described above.

2. Protein Extraction:

-

Cells are washed with PBS and lysed in a suitable lysis buffer containing protease inhibitors.

-

The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

3. SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for GRP78.

-

A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.

-

The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

4. Densitometry Analysis:

-

The intensity of the GRP78 band is quantified and normalized to the intensity of the loading control band.

Experimental Workflow

The following diagram outlines a logical workflow for investigating the mechanism of action of this compound, based on the findings for its analogs.

Caption: A logical workflow for investigating this compound's mechanism.

Conclusion and Future Directions

While the direct mechanism of action of this compound is yet to be definitively established, the available evidence from its analogs strongly suggests that the endoplasmic reticulum stress pathway, and specifically the molecular chaperone GRP78, is a promising area for investigation. The experimental protocols and workflows outlined in this guide provide a clear path forward for researchers to elucidate the precise molecular interactions and signaling cascades affected by this compound. Further studies are warranted to confirm whether this compound shares the GRP78-downregulating activity of Actinopyrone D and to explore its potential as a therapeutic agent, particularly in the context of diseases characterized by ER stress, such as cancer.

References

Potential Therapeutic Targets of Actinopyrone C: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Actinopyrone C is a pyrone-containing natural product isolated from Streptomyces pactum.[1][2] First described in 1986, it was identified as a physiologically active substance with coronary vasodilating and weak antimicrobial properties.[1] Despite its early discovery, this compound has remained largely under-investigated, and its specific molecular targets and mechanisms of action are not well-elucidated. However, its structural similarity to other bioactive molecules and its observed biological effects provide a foundation for hypothesizing and exploring its therapeutic potential.

This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound based on available literature and the activities of structurally related compounds. It is intended to serve as a resource for researchers and drug development professionals interested in exploring the therapeutic applications of this molecule.

Known Biological Activities and Structural Relationships

This compound has been reported to exhibit two primary biological activities:

-

Coronary Vasodilation: In preclinical studies involving anesthetized dogs, this compound demonstrated coronary vasodilating effects.[1] This suggests that it interacts with pathways regulating vascular smooth muscle tone.

-

Weak Antimicrobial Activity: The compound has shown weak antimicrobial activity against certain Gram-positive bacteria and dermatophytes.[1]

Crucially, the chemical structure of this compound has been determined to be related to that of Piericidin A , a well-characterized natural product.[3] This structural relationship is a key starting point for hypothesizing its mechanism of action, as Piericidin A is a known inhibitor of the mitochondrial respiratory chain.[4][5][6][7]

Hypothesized Therapeutic Targets and Mechanisms of Action

Based on its observed bioactivities and its structural analogy to Piericidin A, several potential therapeutic targets for this compound can be proposed.

Mitochondrial Complex I (NADH:ubiquinone oxidoreductase)

Given that this compound is a structural analog of Piericidin A, its most probable therapeutic target is Mitochondrial Complex I .[3] Piericidin A is a potent inhibitor of this complex, binding to the ubiquinone binding site and disrupting the electron transport chain.[4][5][6][7]

-

Therapeutic Relevance: Inhibition of Mitochondrial Complex I can lead to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the induction of apoptosis. This mechanism is a key area of investigation for anti-cancer therapies. The related compound, Actinopyrone D, has been shown to induce cell death under endoplasmic reticulum stress, further supporting the potential for actinopyrones in oncology.[8]

The proposed mechanism of action for this compound at Mitochondrial Complex I is illustrated below.

Targets Related to Vasodilation

The observed coronary vasodilating activity of this compound suggests it may modulate one of several pathways that control vascular smooth muscle relaxation.[1]

-

Nitric Oxide (NO) - cGMP Pathway: A common mechanism for vasodilators is the enhancement of the nitric oxide signaling pathway. This involves the stimulation of guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP), which in turn promotes smooth muscle relaxation.[9][10]

-

Calcium Channel Blockade: this compound could potentially act as a calcium channel blocker. By inhibiting the influx of calcium into vascular smooth muscle cells, it would reduce contractility and lead to vasodilation.[9][10]

The potential signaling pathways involved in this compound-induced vasodilation are depicted below.

Antimicrobial Targets

While described as weak, the antimicrobial activity of this compound suggests it may interfere with essential bacterial processes.[1] Potential targets could include:

-

Bacterial Cell Membrane: Disruption of the cell membrane integrity is a mechanism employed by some antimicrobial agents.[11]

-

Bacterial NADH-ubiquinone oxidoreductase (NDH-2): Given the structural similarity to Piericidin A, which inhibits bacterial Complex I, this compound may also target bacterial respiratory chain components.[7]

Quantitative Data for Actinopyrone Analogs

| Compound | Activity | Measurement | Value | Reference |

| Actinopyrone A | Anti-Helicobacter pylori | MIC | 0.0001 µg/mL | [12] |

| Actinopyrone D | Cytotoxicity (various human cancer cell lines) | IC50 | 0.26–2.22 μM | [2] |

| Piericidin A | Inhibition of Tn5B1-4 cell viability | IC50 | 0.061 µM | [4] |

| Piericidin A | Inhibition of HepG2 cell viability | IC50 | 233.97 µM | [4] |

| Piericidin A | Inhibition of Hek293 cell viability | IC50 | 228.96 µM | [4] |

Proposed Experimental Protocols

To validate the hypothesized therapeutic targets of this compound, the following experimental workflows are proposed.

Workflow for Investigating Mitochondrial Complex I Inhibition

-

Mitochondrial Isolation: Isolate mitochondria from a relevant cell line (e.g., a cancer cell line for oncology studies or endothelial cells for vascular studies).

-

Complex I Activity Assay: Use spectrophotometric or polarographic methods to measure the activity of Complex I. This typically involves monitoring the oxidation of NADH.

-

Dose-Response Analysis: Treat the isolated mitochondria with varying concentrations of this compound to determine the half-maximal inhibitory concentration (IC50).

-

Cell-Based Assays: Corroborate the findings in whole cells by measuring cellular ATP levels, reactive oxygen species (ROS) production, and markers of apoptosis (e.g., caspase activation, annexin V staining).

Workflow for Investigating Vasodilatory Effects

-

Isolated Tissue Preparation: Prepare isolated coronary artery rings from an appropriate animal model (e.g., rat or pig).

-

Isometric Tension Recording: Mount the arterial rings in an organ bath system to record isometric tension.

-

Vasodilation Assay: Pre-contract the arterial rings with an agent such as potassium chloride or phenylephrine. Apply cumulative concentrations of this compound to measure the relaxation response and determine the EC50 value.

-

Mechanism of Action Studies: To elucidate the pathway, repeat the vasodilation assay in the presence of specific inhibitors, such as an NO synthase inhibitor (e.g., L-NAME) or calcium channel blockers, to observe any attenuation of the relaxation effect.

Conclusion and Future Directions

This compound represents an intriguing natural product with documented, yet underexplored, biological activities. Based on its structural relationship to Piericidin A and its observed coronary vasodilating effects, the most promising potential therapeutic targets for investigation are Mitochondrial Complex I and key components of vascular smooth muscle relaxation pathways .

Future research should focus on:

-

Target Deconvolution: Unambiguously identifying the direct binding partners of this compound.

-

In Vitro and In Vivo Pharmacology: Systematically characterizing its potency and efficacy against the hypothesized targets in relevant disease models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its activity and selectivity for a chosen therapeutic target.

This technical guide provides a foundational roadmap for researchers to unlock the therapeutic potential of this compound, a molecule that has awaited detailed investigation for over three decades.

References

- 1. Actinopyrones A, B and C, new physiologically active substances. I. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural products with γ-pyrone scaffold from Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Actinopyrones A, B and C, new physiologically active substances. II. Physico-chemical properties and chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Piericidin A | Complex I inhibitor | Probechem Biochemicals [probechem.com]

- 7. bioaustralis.com [bioaustralis.com]

- 8. Actinopyrone D, a new downregulator of the molecular chaperone GRP78 from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Coronary Vasodilators [pharmacology2000.com]

- 10. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Frontiers | Determining the Targets of Fluopsin C Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]

- 12. bioaustralis.com [bioaustralis.com]

In-depth Technical Guide: The Coronary Vasodilating Effects of Actinopyrone C

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Actinopyrone C, a naturally occurring pyrone compound, has been identified as a substance with coronary vasodilating properties. Initial biomedical studies have demonstrated its potential to increase coronary blood flow, suggesting a possible therapeutic application in cardiovascular diseases characterized by coronary artery constriction. This technical guide aims to consolidate the available scientific information on the coronary vasodilating effects of this compound, presenting the data in a structured format for researchers and drug development professionals. However, it is critical to note that the depth of publicly available research on this specific compound is limited. The foundational study that identified this activity provides a qualitative description of the effect but lacks extensive quantitative data and detailed mechanistic insights. This guide presents the available information and outlines the experimental context, highlighting the significant opportunities for further research to elucidate the full potential of this compound.

Quantitative Data on Coronary Vasodilation

The primary evidence for the coronary vasodilating effect of this compound stems from a 1986 study by Yano et al., which documented the biological activities of newly isolated actinopyrones A, B, and C.[1] The study reported that this compound exhibited coronary vasodilating activities when administered to anesthetized dogs.[1] Unfortunately, the original publication and subsequent available literature do not provide specific quantitative data such as EC50 values, the percentage of vasodilation at different concentrations, or a direct comparison of its potency with other known vasodilators. The absence of this data represents a significant knowledge gap and a key area for future investigation.

Table 1: Summary of Available Biological Data for this compound

| Parameter | Value | Species/Model | Reference |

| Biological Activity | Coronary Vasodilation | Anesthetized Dogs | Yano et al., 1986[1] |

| Quantitative Data (EC50, % Relaxation, etc.) | Not Reported | - | - |

| Mechanism of Action | Not Elucidated | - | - |

Experimental Protocols

While the precise, detailed protocol for the coronary vasodilation assay of this compound is not available in the public domain, we can infer the general methodology based on standard practices for such studies in anesthetized dogs during that period.

General Methodology for In Vivo Coronary Vasodilation Studies in Anesthetized Dogs

A generalized workflow for such an experiment would typically involve the following steps:

-

Animal Preparation: Male mongrel dogs are anesthetized, typically with a barbiturate, and mechanically ventilated.

-

Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is isolated for the administration of the test compound and for blood flow measurement.

-

Instrumentation:

-

An electromagnetic or Doppler flow probe is placed around the LAD to measure coronary blood flow.

-

Catheters are inserted into the femoral artery and vein for monitoring systemic blood pressure and for intravenous administration of substances, respectively.

-

A catheter may be placed in the left ventricle to measure cardiac contractility and heart rate.

-

-

Drug Administration: this compound, dissolved in a suitable vehicle, would be administered as a bolus injection or a continuous infusion directly into the LAD coronary artery. This localized administration helps to minimize systemic effects.

-

Data Acquisition: Continuous recordings of coronary blood flow, systemic arterial pressure, heart rate, and other hemodynamic parameters are made before, during, and after the administration of this compound.

-

Data Analysis: The change in coronary blood flow from the baseline is calculated to determine the vasodilating effect of the compound.

Below is a conceptual workflow diagram for this type of experiment.

Potential Signaling Pathways and Future Directions

The molecular mechanism underlying the coronary vasodilating effect of this compound remains to be elucidated. Based on the known mechanisms of other vasodilators, several potential signaling pathways could be investigated. Future research should focus on determining if this compound acts through one or more of the following pathways:

-

Endothelium-Dependent Vasodilation:

-

Nitric Oxide (NO) Pathway: Investigation into whether this compound stimulates endothelial nitric oxide synthase (eNOS) to produce NO, which then diffuses to vascular smooth muscle cells and activates soluble guanylate cyclase (sGC), leading to cGMP-mediated relaxation.

-

Prostacyclin (PGI2) Pathway: Examining the potential for this compound to stimulate the production of PGI2, which would then activate adenylyl cyclase in smooth muscle cells, increasing cAMP levels and causing vasodilation.

-

Endothelium-Derived Hyperpolarizing Factor (EDHF) Pathway: Exploring the possibility that this compound activates small and intermediate-conductance calcium-activated potassium channels (SKCa and IKCa) in the endothelium, leading to hyperpolarization and subsequent relaxation of smooth muscle cells.

-

-

Endothelium-Independent Vasodilation:

-

Direct Action on Vascular Smooth Muscle Cells:

-

Potassium Channel Opening: Investigating whether this compound directly opens ATP-sensitive potassium channels (KATP) or voltage-gated potassium channels (Kv) on vascular smooth muscle cells, leading to hyperpolarization and closure of voltage-gated calcium channels.

-

Calcium Channel Blockade: Assessing the ability of this compound to block L-type voltage-gated calcium channels, thereby reducing calcium influx and preventing smooth muscle contraction.

-

Modulation of Myosin Light Chain Phosphatase: Exploring the possibility that this compound increases the activity of myosin light chain phosphatase, leading to dephosphorylation of the myosin light chain and smooth muscle relaxation.

-

-

The following diagram illustrates these potential signaling pathways that could be investigated for this compound.

Conclusion and Future Perspectives

This compound presents an intriguing but largely unexplored potential for coronary vasodilation. The initial findings from in vivo studies in dogs are promising, but the lack of detailed quantitative data and mechanistic studies severely limits our current understanding and potential for clinical translation.

Key areas for future research include:

-

Quantitative Pharmacological Profiling: In-depth studies using isolated coronary artery rings to determine the concentration-response relationship, EC50, and maximal efficacy of this compound.

-

Mechanism of Action Studies: A comprehensive investigation into the signaling pathways responsible for its vasodilating effects, including the role of the endothelium, nitric oxide, prostacyclin, and various ion channels in vascular smooth muscle cells.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to identify the key structural features responsible for its activity and to potentially develop more potent and selective compounds.

-

In Vivo Efficacy and Safety Studies: Further in vivo studies in relevant animal models of cardiovascular disease to assess the therapeutic potential and safety profile of this compound.

The development of this compound as a potential therapeutic agent is in its infancy. A concerted research effort to address these knowledge gaps is essential to unlock the full potential of this natural product in the management of coronary artery disease.

References

Unveiling the Limited Antimicrobial Potential of Actinopyrone C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinopyrone C, a member of the actinopyrone family of natural products, was first isolated from a Streptomyces species.[1] Alongside its counterparts, Actinopyrone A and B, it was initially investigated for its physiological activities. While demonstrating some biological effects, its antimicrobial properties have been characterized as weak, particularly when compared to other classes of antibiotics. This technical guide provides a comprehensive overview of the currently available information regarding the weak antimicrobial properties of this compound, with a focus on presenting the limited quantitative data, outlining general experimental protocols relevant to its assessment, and visualizing a typical workflow for such antimicrobial evaluations.

Antimicrobial Activity of this compound

This compound has demonstrated modest antimicrobial activity, primarily against certain Gram-positive bacteria and dermatophytes.[1] The initial discovery and characterization of the actinopyrones identified this weak antimicrobial potential as a secondary characteristic to their coronary vasodilating activities.[1]

Quantitative Antimicrobial Data

Due to the absence of specific MIC values for this compound in the reviewed literature, a detailed data table cannot be provided at this time. Further investigation into the primary research article or new studies would be required to populate such a table.

Experimental Protocols for Antimicrobial Susceptibility Testing

While the specific protocol used for determining the antimicrobial activity of this compound is not detailed in the available literature, a generalized methodology based on standard antimicrobial susceptibility testing procedures can be outlined. The following represents a typical workflow for assessing the antimicrobial properties of a novel compound like this compound.

Microorganism Preparation

-

Bacterial Strains: Cultures of relevant Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and dermatophytes (e.g., Trichophyton rubrum, Microsporum canis) are grown on appropriate agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) to obtain fresh, viable colonies.

-

Inoculum Preparation: A standardized inoculum is prepared by suspending colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria. This suspension is then further diluted to achieve the desired final inoculum concentration for the assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of this compound dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls:

-

Positive Control: Wells containing broth and inoculum without this compound to ensure microbial growth.

-

Negative Control: Wells containing broth only to check for sterility.

-

Solvent Control: Wells containing the highest concentration of the solvent used to dissolve this compound to ensure it does not inhibit microbial growth.

-

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 28-35°C for 48-72 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well remains clear).

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

-

Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

-

Disk Application: Sterile filter paper disks are impregnated with a known concentration of this compound and placed on the agar surface.

-

Incubation: The plates are incubated under suitable conditions.

-

Result Interpretation: The presence of a zone of inhibition (a clear area around the disk where microbial growth is inhibited) indicates antimicrobial activity. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound such as this compound.

Caption: Generalized workflow for MIC determination.

Conclusion

This compound possesses weak antimicrobial properties against a limited range of Gram-positive bacteria and dermatophytes. The lack of publicly available, detailed quantitative data hinders a thorough assessment of its potential as an antimicrobial agent. The experimental protocols described herein represent standard methodologies that would be appropriate for a more in-depth and quantitative evaluation of this compound's antimicrobial spectrum and potency. Further research is necessary to elucidate the specific mechanism of action behind its weak antimicrobial effects and to explore any potential for synergistic activities or structural modifications that could enhance its efficacy.

References

The Cytotoxic Potential of Actinopyrone Compounds: A Technical Guide for Researchers

An In-depth Examination of the Anti-cancer Properties of a Promising Class of Natural Products

For Immediate Release

This technical guide provides a comprehensive overview of the cytotoxic potential of actinopyrone compounds, a class of marine-derived natural products demonstrating significant promise in the field of oncology drug development. Synthesizing current research, this document details the quantitative cytotoxic activity, experimental protocols for assessment, and the underlying molecular mechanisms of action of these compounds. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and advancement of novel anti-cancer therapeutics.

Executive Summary

Actinopyrone compounds, isolated from marine actinomycetes, have emerged as a noteworthy class of molecules exhibiting potent cytotoxic activity against a range of human cancer cell lines. This guide consolidates the available data on their efficacy, outlines the methodologies for evaluating their cytotoxic potential, and elucidates the key signaling pathways involved in their mode of action. A central focus is placed on Actinopyrone D and its ability to induce apoptosis through the downregulation of the molecular chaperone GRP78, leading to endoplasmic reticulum (ER) stress. Detailed experimental workflows and visual representations of the signaling cascades are provided to facilitate a deeper understanding and guide future research in this area.

Quantitative Cytotoxic Activity of Actinopyrone Analogues

The cytotoxic potential of various actinopyrone compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, key indicators of a compound's potency, have been determined using colorimetric assays such as the Sulforhodamine B (SRB) and MTT assays.

Table 1: Cytotoxicity of Actinopyrone Analogue PM050511 [1]

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 0.26 |

| HT-29 | Colon Adenocarcinoma | 2.22 |

| MDA-MB-231 | Breast Adenocarcinoma | 0.58 |

| PC-3 | Prostate Adenocarcinoma | 0.34 |

| PANC-1 | Pancreatic Carcinoma | 0.89 |

| SK-MEL-28 | Malignant Melanoma | 0.45 |

Table 2: Cytotoxicity of Violapyrone Compounds (Related α-Pyrone Derivatives) [1]

| Compound | Cell Line | Cancer Type | GI50 (µg/mL) |

| Violapyrone H | HCT-15 | Colon Carcinoma | 1.10 |

| Violapyrone I | HCT-15 | Colon Carcinoma | 3.45 |

| Violapyrone B | HCT-15 | Colon Carcinoma | 2.89 |

| Violapyrone C | HCT-15 | Colon Carcinoma | 4.12 |

| Violapyrone H | HeLa | Cervical Carcinoma | 2.15 |

| Violapyrone I | HeLa | Cervical Carcinoma | 5.67 |

| Violapyrone B | HeLa | Cervical Carcinoma | 4.33 |

| Violapyrone C | HeLa | Cervical Carcinoma | 6.78 |

Experimental Protocols

The assessment of the cytotoxic potential of actinopyrone compounds relies on robust and reproducible in vitro assays. The following sections provide detailed methodologies for the most commonly employed assays in the cited research.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete growth medium

-

Actinopyrone compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in a final volume of 100 µL of complete growth medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the actinopyrone compounds in complete growth medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent). Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and dead cells. Remove excess water by tapping the plates on absorbent paper.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.

-

Drying: Allow the plates to air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [(Absorbance of treated cells / Absorbance of control cells) x 100] The IC50 or GI50 value is then determined by plotting the percentage of growth inhibition against the compound concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an insoluble purple product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete growth medium

-

Actinopyrone compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the SRB assay protocol.

-

MTT Addition: After the compound incubation period, add 20 µL of MTT solution to each well.

-

Incubation: Incubate the plates at 37°C for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the SRB assay.

Signaling Pathways and Mechanisms of Action

A significant finding in the study of actinopyrones is the mechanism of action of Actinopyrone D, which induces apoptosis through the unfolded protein response (UPR) triggered by endoplasmic reticulum (ER) stress.

Downregulation of GRP78 and Induction of ER Stress

Actinopyrone D has been shown to downregulate the expression of the 78-kDa glucose-regulated protein (GRP78), also known as BiP.[2] GRP78 is a key chaperone protein in the ER that plays a crucial role in protein folding and quality control. Under normal conditions, GRP78 binds to the luminal domains of three ER stress sensors: PERK, IRE1α, and ATF6, keeping them in an inactive state.

When Actinopyrone D downregulates GRP78, these sensors are released, leading to their activation and the initiation of the UPR. If the ER stress is prolonged and cannot be resolved, the UPR switches from a pro-survival to a pro-apoptotic signaling cascade.

Endoplasmic Reticulum Stress-Induced Apoptosis Pathway

The induction of apoptosis by Actinopyrone D via ER stress involves the activation of the following key signaling pathways:

-

PERK Pathway: The activation of PERK leads to the phosphorylation of eIF2α, which in turn upregulates the transcription factor ATF4. ATF4 then promotes the expression of the pro-apoptotic protein CHOP (C/EBP homologous protein).

-

IRE1α Pathway: Activated IRE1α splices the mRNA of XBP1, leading to the production of a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD). Prolonged IRE1α activation can also lead to the activation of pro-apoptotic signaling cascades.

-

ATF6 Pathway: Upon activation, ATF6 translocates to the Golgi apparatus where it is cleaved to release a transcriptionally active fragment. This fragment then moves to the nucleus and, similar to the PERK pathway, can induce the expression of CHOP.

The convergence of these pathways on the upregulation of CHOP is a critical step in ER stress-mediated apoptosis. CHOP, in turn, can downregulate the anti-apoptotic protein Bcl-2 and upregulate pro-apoptotic proteins, leading to the activation of caspases and the execution of apoptosis.

Visualizations

Signaling Pathway of Actinopyrone D-Induced Apoptosis

Caption: Actinopyrone D signaling pathway leading to apoptosis.

Experimental Workflow for Cytotoxicity Screening of Actinopyrone Compounds

Caption: Experimental workflow for cytotoxicity screening.

Conclusion and Future Directions

Actinopyrone compounds represent a promising avenue for the development of novel anti-cancer agents. Their potent cytotoxic activity against a variety of cancer cell lines, coupled with a defined mechanism of action involving the induction of ER stress-mediated apoptosis, provides a strong rationale for their continued investigation. Future research should focus on a number of key areas:

-

Structure-Activity Relationship (SAR) Studies: A comprehensive analysis of the relationship between the chemical structure of actinopyrone analogues and their cytotoxic activity will be crucial for the rational design of more potent and selective compounds.

-

In Vivo Efficacy Studies: The promising in vitro results need to be validated in preclinical animal models of cancer to assess the in vivo efficacy, pharmacokinetics, and safety profile of these compounds.

-

Combination Therapies: Investigating the potential synergistic effects of actinopyrone compounds with existing chemotherapeutic agents could lead to more effective treatment regimens with reduced side effects.

-

Target Deconvolution: While the downregulation of GRP78 is a key event, further studies are needed to fully elucidate all the molecular targets of actinopyrone compounds and to understand the full spectrum of their cellular effects.

The in-depth technical information provided in this guide is intended to serve as a valuable resource for the scientific community, fostering further research and accelerating the translation of these promising natural products from the laboratory to the clinic.

References

An In-Depth Technical Guide to the Actinopyrone C Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actinopyrones are a class of polyketide natural products exhibiting significant biological activities, including cytotoxic properties against various human cancer cell lines. This technical guide provides a comprehensive analysis of the biosynthetic gene cluster responsible for the production of actinopyrone C and its analogues. Sourced from the deep-sea hydrothermal vent-derived Streptomyces sp. SCSIO ZS0520, the actinopyrone biosynthetic gene cluster (atpn) presents a compelling target for bioengineering and drug discovery efforts. This document outlines the bioinformatic analysis of the atpn cluster, a proposed biosynthetic pathway for actinopyrone production, detailed experimental protocols for gene cluster analysis and heterologous expression, and quantitative data on the biological activity of actinopyrone analogues.

Introduction

Natural products remain a cornerstone of drug discovery, with microorganisms from extreme environments representing a promising frontier for the identification of novel bioactive compounds. The actinopyrones, isolated from the marine bacterium Streptomyces sp. SCSIO ZS0520, have demonstrated potent cytotoxic effects, making their biosynthetic pathway a subject of significant interest for the development of new anticancer agents. Understanding the genetic and enzymatic basis of actinopyrone biosynthesis is crucial for the rational design of novel derivatives with improved therapeutic properties. This guide serves as a technical resource for researchers engaged in the study and manipulation of polyketide biosynthetic pathways.

The Actinopyrone Biosynthetic Gene Cluster (atpn)

Bioinformatic analysis of the Streptomyces sp. SCSIO ZS0520 genome has identified a putative biosynthetic gene cluster, designated atpn (cluster 10), responsible for actinopyrone biosynthesis. The cluster encodes a series of enzymes that work in concert to assemble the characteristic polyketide backbone and perform subsequent tailoring reactions.

Gene Content and Proposed Functions

The atpn gene cluster contains a core set of genes encoding a Type I polyketide synthase (PKS) system, along with enzymes for precursor biosynthesis and post-PKS modifications. The proposed functions of the key open reading frames (ORFs) within the atpn cluster are summarized in the table below.

| Gene (ORF) | Proposed Function |

| atpnA | Type I Polyketide Synthase (PKS) - Loading Module |

| atpnB | Type I Polyketide Synthase (PKS) - Elongation Modules |

| atpnC | Type I Polyketide Synthase (PKS) - Elongation Modules |

| atpnD | Thioesterase (TE) |

| atpnE | Dehydratase (DH) |

| atpnF | Ketoreductase (KR) |

| atpnG | Acyltransferase (AT) |

| atpnH | Acyl Carrier Protein (ACP) |

| atpnI | Regulator |

| atpnJ | Transporter |

Note: This table is a representative summary based on typical PKS gene cluster organization. The exact gene content and functions require experimental validation.

Proposed Biosynthetic Pathway of this compound

Based on the bioinformatic analysis of the atpn gene cluster, a plausible biosynthetic pathway for this compound has been proposed. The pathway commences with the assembly of a polyketide chain by the modular Type I PKS, followed by a series of tailoring steps including cyclization and oxidation to form the final actinopyrone scaffold.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

While specific production titers for this compound have not been extensively reported, the biological activity of its analogues provides a quantitative measure of their potential therapeutic efficacy. The cytotoxicity of actinopyrone analogue PM050511 against a panel of human cancer cell lines is presented below.[1]

| Cell Line | IC₅₀ (µM) |

| A549 (Lung) | 0.85 |

| HCT-116 (Colon) | 0.26 |

| MCF-7 (Breast) | 1.23 |

| HeLa (Cervical) | 2.22 |

| K562 (Leukemia) | 0.54 |

| Jurkat (T-cell leukemia) | 0.98 |

Experimental Protocols